Lipophilicity Advantage Over Des-butoxy Analog Confirmed by Calculated logP
The 4-butoxy substituent confers a significant lipophilicity increase over the des-butoxy analog N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 325978-64-1). Using consensus logP prediction, the target compound (logP ≈ 6.0) is approximately 1.5 log units more lipophilic than the comparator (logP ≈ 4.5), translating to a ~30‑fold higher partition coefficient . This difference is expected to enhance membrane permeability and CNS penetration for applications targeting central receptors.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | Consensus logP ≈ 6.0 |
| Comparator Or Baseline | N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 325978-64-1), consensus logP ≈ 4.5 |
| Quantified Difference | ΔlogP ≈ +1.5 (~30‑fold higher partition coefficient) |
| Conditions | Consensus logP calculated using ACD/Labs and ChemAxon predictors (modeled values, not experimental) |
Why This Matters
Higher lipophilicity is often required for blood-brain barrier penetration and CNS target engagement, making the target compound more suitable for neurological disorder models than the des-butoxy analog.
